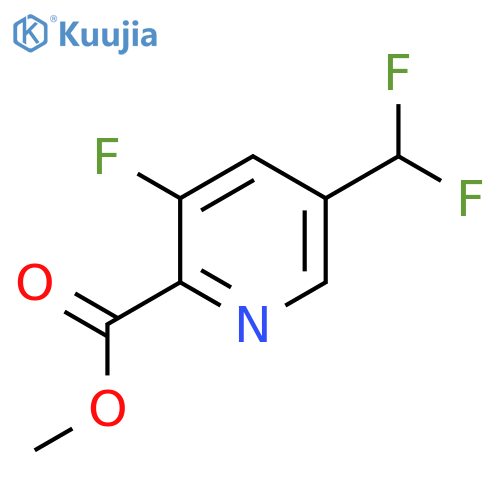Cas no 1805006-85-2 (Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate)

1805006-85-2 structure
商品名:Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate
CAS番号:1805006-85-2
MF:C8H6F3NO2
メガワット:205.133952617645
CID:4922465
Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate
-
- インチ: 1S/C8H6F3NO2/c1-14-8(13)6-5(9)2-4(3-12-6)7(10)11/h2-3,7H,1H3
- InChIKey: CUFQSZLWRYRWNO-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)OC)=NC=C(C(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029703-1g |
Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
| Aaron | AR029224-250mg |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 250mg |
$610.00 | 2025-02-17 | |
| 1PlusChem | 1P0291TS-10g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 10g |
$4614.00 | 2024-06-18 | |
| Aaron | AR029224-1g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 1g |
$1204.00 | 2025-02-17 | |
| Aaron | AR029224-2.5g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 2.5g |
$2335.00 | 2025-02-17 | |
| Aaron | AR029224-10g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 10g |
$5090.00 | 2023-12-15 | |
| 1PlusChem | 1P0291TS-5g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 5g |
$3134.00 | 2024-06-18 | |
| Alichem | A023029703-500mg |
Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 97% | 500mg |
$940.80 | 2022-04-01 | |
| Aaron | AR029224-500mg |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 500mg |
$944.00 | 2025-02-17 | |
| Aaron | AR029224-5g |
methyl5-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1805006-85-2 | 95% | 5g |
$3442.00 | 2025-02-17 |
Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1805006-85-2 (Methyl 5-(difluoromethyl)-3-fluoropyridine-2-carboxylate) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 506-17-2(cis-Vaccenic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
